molecular formula C8H7ClN2O B8660869 4-chloro-6-ethoxypyridine-3-carbonitrile

4-chloro-6-ethoxypyridine-3-carbonitrile

Cat. No.: B8660869
M. Wt: 182.61 g/mol
InChI Key: ANDSKUFJKSMUEH-UHFFFAOYSA-N
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Description

4-chloro-6-ethoxypyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring

Preparation Methods

The preparation of 4-chloro-6-ethoxypyridine-3-carbonitrile typically involves multi-step synthetic routes. One common method includes the reaction of 4-chloro-6-ethoxy-2-methylpyridine with a suitable nitrile source under specific conditions. The reaction is usually carried out in the presence of a base and an organic solvent, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

4-chloro-6-ethoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-6-ethoxypyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-6-ethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-chloro-6-ethoxypyridine-3-carbonitrile can be compared with other nicotinonitrile derivatives, such as:

  • 4-Chloro-6-methoxy-nicotinonitrile
  • 4-Chloro-6-ethoxy-2-methyl-nicotinonitrile
  • 4-Chloro-6-ethoxy-3-methyl-nicotinonitrile

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific ethoxy group, which can impart distinct properties and applications .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-6-ethoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H7ClN2O/c1-2-12-8-3-7(9)6(4-10)5-11-8/h3,5H,2H2,1H3

InChI Key

ANDSKUFJKSMUEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of NaOEt in ethanol (1.93M, 18.8 mL, 36.3 mmol) was added over 10 minutes to a solution of 4,6-dichloro-nicotinonitrile (6.29 g, 36.3 mmol) in dimethylformamide (60 mL) at room temperature. The reaction was stirred for 3 hours, diluted with water (600 mL) and extracted with EtOAc (4×400 mL). The organic extracts were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel flash column chromatography (20% ethyl acetate/hexanes) to give the title compound as a white solid (3.82 g, 58%) and 4-chloro-6-ethoxy-nicotinonitrile (0.41 g, 6.0%) as a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Yield
58%

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